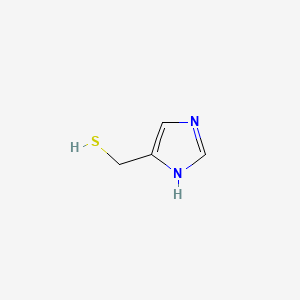

1H-Imidazole-5-methanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-5-ylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJKQNHBJRVCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332230 | |

| Record name | 1H-imidazol-5-ylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20979-13-9 | |

| Record name | 1H-imidazol-5-ylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context Within Heterocyclic and Thiol Chemistry

1H-Imidazole-5-methanethiol, with the molecular formula C4H6N2S, is classified as a thiol derivative of imidazole (B134444). smolecule.com Its structure is defined by a five-membered aromatic ring containing two nitrogen atoms, known as an imidazole ring, with a methanethiol (B179389) group (-CH2SH) attached at the 5-position. smolecule.com This specific arrangement places it at the intersection of two major fields of organic chemistry: heterocyclic chemistry, which studies cyclic compounds containing atoms of at least two different elements, and thiol chemistry, which focuses on organic compounds containing a sulfhydryl (-SH) group. nih.govebsco.com

The imidazole ring itself is a planar, aromatic heterocycle. nih.gov The presence of the two nitrogen atoms and the methanethiol group makes this compound a polyfunctional molecule, capable of participating in a variety of chemical reactions. smolecule.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6N2S |

| Molecular Weight | 114.17 g/mol |

| IUPAC Name | (1H-imidazol-5-yl)methanethiol |

| CAS Number | 20979-13-9 |

Data sourced from PubChem CID 446714 and BLD Pharm nih.govbldpharm.com

Significance of the Imidazole and Thiol Moieties in Chemical Systems

The chemical behavior and research interest in 1H-Imidazole-5-methanethiol are largely dictated by the properties of its constituent imidazole (B134444) and thiol groups.

The imidazole moiety is a highly significant structural unit in medicinal and biological chemistry. nih.govscispace.com It is found in many important biological molecules, including the amino acid histidine, which plays a crucial role in the function of many proteins and enzymes. wikipedia.org The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org Its nitrogen atoms can participate in hydrogen bonding and can coordinate with metal ions, making imidazole-containing compounds important in catalysis and as ligands in coordination chemistry. nih.gov The imidazole nucleus is considered a "privileged structure" in drug discovery, as its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. scispace.comjournalijcar.org

The thiol moiety (-SH), also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group (-OH). ebsco.comtutorchase.com Thiols are generally more acidic than their alcohol counterparts and are highly reactive nucleophiles, readily participating in reactions like nucleophilic substitution and addition. tutorchase.comcreative-proteomics.com A key reaction of thiols is their oxidation to form disulfides (-S-S-), a linkage that is critical for the structural integrity of proteins. ebsco.comtutorchase.com The thiol group's ability to bind strongly to metals is another defining characteristic. creative-proteomics.comwikipedia.org In biological systems, thiol-containing molecules like the amino acid cysteine and the antioxidant glutathione (B108866) are vital for redox regulation, enzyme function, and protecting cells from oxidative damage. creative-proteomics.comnih.gov

The combination of these two functional groups in this compound results in a molecule with a unique set of properties. The thiol group can act as a nucleophile, while the imidazole ring can interact with various biological targets. smolecule.com Research has indicated that compounds with this structure may exhibit antimicrobial and enzyme-inhibiting activities. smolecule.com

Historical Context of Imidazole Derivative Research

Conventional Synthesis Approaches

Conventional methods for synthesizing imidazole derivatives, including those with a methanethiol (B179389) group, often rely on well-established organic reactions. These approaches provide fundamental pathways to access these heterocyclic compounds.

Condensation Reactions (e.g., Debus-Radziszewski Synthesis Derivatives)

The Debus-Radziszewski imidazole synthesis and its variations represent a cornerstone in imidazole chemistry. This type of reaction typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. To incorporate a methanethiol group, precursors bearing this functionality can be utilized. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot, three-component reaction of an appropriate aldehyde, benzil, and ammonium (B1175870) acetate (B1210297). researchgate.net Microwave-assisted synthesis has been shown to enhance the efficiency of these condensation reactions, leading to higher yields and shorter reaction times. researchgate.netasianpubs.org

While the classic Debus-Radziszewski synthesis provides a general route to imidazoles, modifications are necessary to specifically introduce a methanethiol group at the 5-position. This can involve using a starting material that already contains the desired sulfur-containing substituent.

Thiol Addition Reactions to Imidazole Precursors

Thiol addition reactions are a direct method for introducing a thiol or methanethiol group onto a pre-existing imidazole ring. smolecule.com This can be achieved through the nucleophilic addition of a thiol-containing reagent to an activated imidazole derivative. acs.orgnih.gov The reactivity of the thiol is often enhanced by using a base to generate the more nucleophilic thiolate anion. nih.govacs.org

The success of this approach depends on the presence of a suitable electrophilic site on the imidazole precursor. For example, an imidazole derivative with a good leaving group at the 5-position can undergo nucleophilic substitution with a methanethiol source. The reaction conditions, such as solvent and temperature, play a crucial role in the outcome of these reactions.

Reduction of Imidazole Derivatives (e.g., from thiocarbonyls or sulfoxides)

The reduction of oxidized sulfur-containing imidazole derivatives is another viable synthetic route. smolecule.com For example, imidazole-thiocarbonyls or imidazole-sulfoxides can be reduced to the corresponding methanethiol. This approach is advantageous when the oxidized precursors are more readily accessible.

Common reducing agents can be employed for this transformation. The choice of reductant is critical to ensure the selective reduction of the sulfur-containing group without affecting other functional groups present in the molecule.

Methylation Reactions for Introducing Methanethiol Groups

Methylation of a thiol group on an imidazole ring is a key step in forming the methanethiol moiety. smolecule.com This can be accomplished by treating an imidazole-thiol with a methylating agent. acs.orgclockss.org Various methylating agents, such as methyl iodide or dimethyl sulfate, can be used. sapub.org The reaction is typically carried out in the presence of a base to deprotonate the thiol, making it more nucleophilic. sapub.org

Recent studies have explored the use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) as a direct and selective methylating agent for various functional groups, including thiols and imidazoles. acs.org S-methylation of nitrogen-containing heterocyclic thiols can also be achieved using methanol (B129727) under acidic conditions. clockss.org The preferential methylation of the sulfur atom in imidazole-2-thiones is attributed to its greater nucleophilicity compared to the nitrogen atoms. tandfonline.com

| Precursor | Reagent | Product | Reference |

| Imidazole-thiol | Methyl iodide | Imidazole-methanethiol | sapub.org |

| Imidazole-thiol | Dimethyl sulfate | Imidazole-methanethiol | sapub.org |

| Heterocyclic thiols | Acidic methanol | S-methylated products | clockss.org |

| Amides, indoles, pyrroles, imidazoles, alcohols, and thiols | Tetramethylammonium fluoride (TMAF) | Methylated products | acs.org |

Regioselective Synthesis of Imidazolethiols at the 5-Position

Achieving regioselectivity, particularly the introduction of a functional group at the 5-position of the imidazole ring, is a significant challenge in synthetic organic chemistry. smolecule.combiorxiv.org Several strategies have been developed to control the position of substitution on the imidazole core.

One approach involves the use of directing groups or pre-functionalized starting materials that favor substitution at the desired position. For example, starting with a 1-aryl-4-chloro-1H-imidazole-5-carbaldehyde allows for further modifications at the 5-position. researchgate.net The synthesis of 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles has been achieved with high regioselectivity, and the structure of the regioisomers can be confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. tandfonline.com

Another strategy is based on the intramolecular amination of 5-acyl-4-pyridones with hydrazines to construct functionalized pyrazolo[4,3-c]pyridines, demonstrating a method for building fused heterocyclic systems with defined regiochemistry. rsc.org Similarly, the synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates has been accomplished through regioselective methods. nih.gov

Modern and Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of 1H-Imidazole-5-methanethiol and its derivatives, often providing advantages in terms of efficiency, selectivity, and environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. asianpubs.org It has been successfully employed in the one-pot synthesis of 2,4,5-trisubstituted imidazoles, significantly reducing reaction times compared to conventional heating methods. researchgate.net

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. smolecule.com This approach is highly atom-economical and can be used to generate diverse libraries of imidazole derivatives.

Click chemistry, particularly the nucleophilic thiol-yne Michael reaction, provides a highly efficient and selective method for forming carbon-sulfur bonds. acs.orgnih.gov This reaction is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Computational studies, using methods like density functional theory (DFT) and second-order perturbation theory (MP2), are increasingly used to understand reaction mechanisms and predict the properties of molecules, such as the binding strengths and deprotonation energies of methanethiol in zinc(II)-imidazole complexes. nih.govnih.gov These theoretical insights can guide the design of more efficient synthetic routes.

| Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction rates, higher yields, improved purity. researchgate.netasianpubs.org |

| Multicomponent Reactions | Combining three or more reactants in a single step. | High efficiency, atom economy, and diversity of products. smolecule.com |

| Click Chemistry | Highly efficient and selective reactions, such as thiol-yne additions. | High yields, mild conditions, broad functional group tolerance. acs.orgnih.gov |

| Computational Chemistry | Theoretical calculations to model reaction pathways and molecular properties. | Provides mechanistic insights and predictive power for synthesis design. nih.govnih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient strategy for generating molecular diversity. researchgate.net This approach is prized for its atom economy, reduced number of purification steps, and the ability to construct complex heterocyclic systems like substituted imidazoles in one step. researchgate.netias.ac.in While specific MCRs for the direct synthesis of this compound are not prominently documented, the strategy is widely applied to create substituted imidazole libraries from which the target compound or its precursors could be derived. organic-chemistry.orgfrontiersin.org For instance, a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4-trisubstituted 1H-imidazoles under solvent-free conditions. organic-chemistry.org Adapting such methodologies by choosing appropriate sulfur-containing building blocks could provide a convergent route to 5-thio-substituted imidazoles.

Table 1: Illustrative Multicomponent Reactions for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Aldehyde | Malononitrile | Phthalhydrazide | - | Imidazole, H2O:EtOH, 80°C | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones ias.ac.in |

| 2-Bromoacetophenone | Aldehyde | Primary Amine | Ammonium Acetate | Heat, Solvent-free | 1,2,4-Trisubstituted 1H-imidazoles organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. smolecule.comjetir.org The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. jetir.orgmdpi.com This technique has been successfully applied to the synthesis of various imidazole derivatives. smolecule.comresearchgate.nettubitak.gov.tr For example, the Debus-Radiziszewski imidazole synthesis, a condensation reaction between a dicarbonyl compound, an aldehyde, and ammonium acetate, can be performed under microwave irradiation in the presence of a catalyst like glacial acetic acid to produce 2,4,5-trisubstituted imidazoles efficiently. jetir.org This method offers a greener alternative to conventional heating, often proceeding under solvent-free conditions. jetir.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Phenothiazine-substituted imidazole synthesis | 370-390 min | 10-12 min | ~10-15% higher yields | researchgate.net |

| 2,4,5-Triphenyl-1H-imidazole synthesis | Several hours | 1-3 min | High | jetir.org |

Metal-Free C-H Functionalization (e.g., Arylthiolation)

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in modern organic synthesis as it avoids the need for pre-functionalized starting materials. sioc-journal.cn Metal-free C-H functionalization methods are particularly attractive due to their reduced cost and toxicity compared to transition metal-catalyzed reactions. sioc-journal.cnbeilstein-journals.org A notable example relevant to the synthesis of this compound derivatives is the metal-free C-H arylthiolation of 2H-imidazole 1-oxides with thiophenols. mdpi.com This reaction proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism. The N-oxide moiety activates the imidazole ring, allowing the thiophenol to attack the C-5 position. Subsequent elimination of water, facilitated by an activating agent like acetyl chloride, leads to the formation of the C-S bond and the desired 5-arylthio-2H-imidazole product. mdpi.com This approach provides a direct route to introduce sulfur functionality at the C-5 position of the imidazole core. mdpi.com

Synthesis of Substituted this compound Analogs and Derivatives

The core structure of this compound can be readily modified at two primary locations: the thiol group and the imidazole ring itself. These modifications allow for the generation of a diverse library of analogs for various applications.

Alkylation of Thiol Group

The thiol group (-SH) of this compound is nucleophilic and can be easily alkylated to form thioethers (sulfides). vulcanchem.comgeorganics.sk This reaction is typically achieved by treating the thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net This S-alkylation is a robust and high-yielding transformation. A variety of electrophiles can be used to introduce different functionalities onto the sulfur atom. For example, (1-aryl-4-chloro-1H-imidazol-5-yl)methanethiols have been successfully alkylated with reagents like alkyl halides, propargyl bromide, and chloroacetic acid. researchgate.net Similarly, the reaction of 1-cyclopropyl-1H-imidazole-5-methanethiol with methyl iodide leads to the formation of the corresponding methyl thioether, which can be a precursor for further oxidation.

Table 3: Examples of Thiol Group Alkylation in Imidazole-5-methanethiol Derivatives

| Imidazole Starting Material | Alkylating Agent | Product | Reference |

|---|---|---|---|

| (1-Aryl-4-chloro-1H-imidazol-5-yl)methanethiol | Alkyl halides | 1-Aryl-5-(R-sulfanylmethyl)-4-chloro-1H-imidazoles | researchgate.net |

| (1-Aryl-4-chloro-1H-imidazol-5-yl)methanethiol | Propargyl bromide | 1-Aryl-4-chloro-5-(prop-2-yn-1-yl)sulfanylmethyl-1H-imidazole | researchgate.net |

| (1-Aryl-4-chloro-1H-imidazol-5-yl)methanethiol | Chloroacetic acid | [(1-Aryl-4-chloro-1H-imidazol-5-yl)methylsulfanyl]acetic acid | researchgate.net |

Functionalization of the Imidazole Ring

Beyond the thiol group, the imidazole ring itself offers multiple sites for functionalization, enabling the synthesis of a wide array of analogs. researchgate.net Modifications can be made at the nitrogen or carbon atoms of the heterocycle.

N-Functionalization: The nitrogen atoms of the imidazole ring can be substituted with various groups (e.g., alkyl, aryl, cyclopropyl). vulcanchem.com This is often a key step in building diversity and modulating the electronic and steric properties of the molecule. vulcanchem.com

C-Functionalization: Other carbon positions on the ring can also be modified. For instance, synthetic routes have been developed to introduce substituents like chlorine at the C-4 position, as seen in the synthesis of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes, which are precursors to the corresponding methanethiols. researchgate.net Furthermore, regioselective C-2–H functionalization of 1-substituted imidazoles can be achieved through cascade reactions, demonstrating that different positions on the ring can be selectively targeted. researchgate.net In some cases, the imidazole ring can undergo more complex transformations, such as stereoselective ring-opening when treated with electron-deficient acetylenes and water, leading to entirely different molecular scaffolds. researchgate.net

Reactivity of the Thiol (-SH) Group

The thiol group is the most reactive site in the molecule for many transformations due to the nucleophilicity and oxidizability of the sulfur atom.

Nucleophilic Substitution Reactions

The sulfur atom of the thiol group in this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions with various electrophiles. smolecule.comsmolecule.com This reactivity allows for the straightforward formation of new carbon-sulfur bonds.

A primary example of this is S-alkylation, where the thiol is treated with an alkyl halide, such as methyl iodide or dimethyl sulfate, to form the corresponding thioether. This reaction typically proceeds under basic conditions to deprotonate the thiol, generating the more nucleophilic thiolate anion. The thiolate then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methyl Iodide | (1H-imidazol-5-yl)methyl(methyl)sulfane |

This nucleophilic character is fundamental to its role in the synthesis of various compounds, where the imidazole-5-methanethiol moiety is incorporated into larger molecular frameworks.

Oxidation Reactions (e.g., Disulfide Formation, Sulfonic Acid Formation)

The thiol group of this compound is susceptible to oxidation, yielding different products depending on the oxidizing agent and reaction conditions. smolecule.comsmolecule.com

Disulfide Formation: Mild oxidation, often by air (atmospheric oxygen) or gentle oxidizing agents like hydrogen peroxide, leads to the coupling of two thiol molecules to form a disulfide. scispace.comresearchgate.net This reaction is a common transformation for thiols and is relevant in both synthetic and biological contexts. cymitquimica.comgoogle.com For instance, the oxidation of 1-methyl-4-nitro-1H-imidazole-5-thiol results in the formation of a disulfide bond. cymitquimica.com Similarly, the air oxidation of L-ovothiol A, a derivative of this compound, yields a stable disulfide. arkat-usa.org Some imidazole-dithio compounds are also known to inhibit protein function through cysteine oxidation. nih.gov

Sulfonic Acid Formation: Stronger oxidizing agents can oxidize the thiol group more extensively, ultimately forming a sulfonic acid (-SO₃H). smolecule.comsmolecule.com Reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in an acidic medium can convert the thiol to the corresponding sulfonyl chloride (-SO₂Cl), which can then be hydrolyzed to the sulfonic acid. The oxidation of thiols to sulfonic acids can also be achieved using hydrogen peroxide or peracids. google.comambeed.com This transformation represents a significant change in the chemical properties of the molecule, converting the nucleophilic thiol into a strongly acidic and electrophilic sulfonic acid derivative.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product |

|---|---|

| Air (O₂) / Mild Oxidants | Bis((1H-imidazol-5-yl)methyl) disulfide |

Addition Reactions to Unsaturated Systems

The nucleophilic nature of the thiol group enables it to undergo addition reactions with electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds. This reaction, known as a Michael addition or conjugate addition, results in the formation of a new carbon-sulfur bond at the β-position of the unsaturated system. benthamopenarchives.com

While direct examples involving this compound are not extensively detailed in the provided search results, the general reactivity of thiols in Michael additions is a well-established principle in organic chemistry. researchgate.net The reaction is typically base-catalyzed, with the base generating the thiolate anion, which then acts as the nucleophile. This type of reaction is a powerful tool for carbon-sulfur bond formation and the synthesis of more complex molecules. The related thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, provides another pathway for the functionalization of unsaturated systems. researchgate.net

Reactivity of the Imidazole Heterocycle

Acid-Base Properties and Protonation Equilibria

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgpharmaguideline.com

As a base: The pyridine-like nitrogen atom (N-3) has a lone pair of electrons that can accept a proton. The pKa of the conjugate acid of imidazole is approximately 7.0. wikipedia.orgnih.gov This makes the imidazole ring a moderately good base, and it will be protonated in acidic solutions.

As an acid: The pyrrole-like nitrogen atom (N-1) bears a proton that can be removed by a strong base. The pKa for this deprotonation is around 14.5, making it a very weak acid, less acidic than phenols but more acidic than alcohols. wikipedia.org

The presence of the methanethiol group at the C5 position can influence the pKa values of the imidazole ring. Density functional theory (DFT) calculations have been used to study the pKa of imidazole and related thiols. wayne.eduresearchgate.net The pKa of the imidazole ligand can control its reactivity, for example, by affecting the coordination to metal ions. nih.gov The acid-base properties of the support material can also influence the catalytic production of methanethiol. researchgate.net

The interplay between the acidic thiol proton and the basic imidazole ring means that the molecule can exist in different protonation states depending on the pH of the solution. These equilibria are crucial for its behavior in biological systems and its use as a ligand in coordination chemistry.

Tautomerism and its Influence on Chemical Behavior

Imidazole exhibits annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N-1 and N-3). globalresearchonline.net In the case of this compound, this results in an equilibrium between two tautomeric forms: this compound and 1H-imidazole-4-methanethiol.

This tautomeric equilibrium is a dynamic process, and the relative populations of the two tautomers can be influenced by factors such as solvent, temperature, and the nature of substituents. numberanalytics.com The electronic distribution and steric environment of the molecule are altered by tautomerization, which in turn affects its chemical reactivity. numberanalytics.comvulcanchem.com For example, the nucleophilicity of the ring nitrogens and the reactivity of the adjacent carbon atoms can differ between tautomers. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1H-imidazol-5-yl)methyl(methyl)sulfane |

| Benzyl((1H-imidazol-5-yl)methyl)sulfane |

| Bis((1H-imidazol-5-yl)methyl) disulfide |

| (1H-imidazol-5-yl)methanesulfonic acid |

| 1-methyl-4-nitro-1H-imidazole-5-thiol |

| L-ovothiol A |

| Methyl Iodide |

| Dimethyl Sulfate |

| Benzyl Bromide |

| Hydrogen Peroxide |

| Chlorine |

| N-chlorosuccinimide |

| Sulfonyl chloride |

| Imidazole |

| Phenol |

| Alcohol |

Role as a Nucleophilic Catalyst

The imidazole moiety, a core component of this compound, is well-established for its role in nucleophilic catalysis, particularly in biological systems where it is present in the amino acid histidine. nih.gov In its neutral state, the imidazole ring can function as a potent nucleophilic catalyst. nih.govyoutube.com It initiates catalytic cycles by attacking an electrophilic center, such as the carbonyl carbon of an ester, to form a reactive, acylated or phosphorylated intermediate. nih.gov This intermediate is notably more susceptible to hydrolysis than the original substrate. youtube.com The subsequent hydrolysis regenerates the imidazole catalyst, completing the catalytic turnover and releasing the product. nih.gov This mechanism effectively accelerates reactions like the cleavage of C-O and P-O bonds, which are otherwise kinetically slow. nih.gov

The catalytic process can be visualized as the imidazole creating a more efficient reaction pathway by forming a more reactive intermediate. youtube.com This ability stems from the unique electronic structure of the imidazole ring, which possesses both a pyridine-like sp2-hybridized nitrogen that is nucleophilic and a pyrrole-like nitrogen. youtube.com

In the specific case of this compound, the molecule possesses two potential nucleophilic centers: the imidazole ring and the methanethiol group. The thiol group (-SH) is itself a strong nucleophile and can participate in nucleophilic substitution reactions with electrophiles. smolecule.com The presence of both functional groups suggests a potentially enhanced or multifunctional catalytic capability, where either the imidazole nitrogen or the thiol sulfur can initiate the nucleophilic attack, depending on the substrate and reaction conditions.

Interplay of Functional Groups and Positional Reactivity

The chemical behavior of this compound is dictated by the interplay between its two key functional groups: the aromatic imidazole ring and the aliphatic methanethiol substituent. The reactivity is further nuanced by the specific placement of the methanethiol group at the C-5 position of the imidazole ring.

The imidazole ring is an electron-rich heterocycle with multiple reactive sites. nih.gov It possesses two nitrogen atoms with distinct properties: one is basic and acts as a hydrogen bond acceptor (N-3), while the other is relatively acidic and can donate a hydrogen bond (N-1). nih.gov This dual character is fundamental to its role in chemical and biological processes. nih.govnih.gov Furthermore, the hydrogen atom at the C-2 position of the imidazole ring is known to be relatively acidic and can be abstracted under basic conditions, leading to the formation of a highly reactive N-heterocyclic carbene (NHC) intermediate. researchgate.net

The methanethiol group (-CH₂SH) introduces a potent nucleophilic sulfur center and an acidic thiol proton. Its reactivity is demonstrated in derivatives where the thiol group readily undergoes reactions such as alkylation with alkyl halides. researchgate.net The sulfur atom can also be oxidized to form corresponding sulfones using oxidizing agents like potassium permanganate. researchgate.net

Data Tables

Table 1: Reactivity Profile of Functional Groups in this compound

| Functional Group | Reactive Site | Type of Reaction | Description | Citations |

| Imidazole Ring | N-3 (sp² Nitrogen) | Nucleophilic Attack / Catalysis | Acts as a nucleophile, attacking electrophilic centers to form reactive intermediates. | nih.gov, youtube.com |

| N-3 (sp² Nitrogen) | Protonation / H-bond Acceptor | Functions as a base and accepts hydrogen bonds. | nih.gov | |

| N-1 (NH) | Deprotonation / H-bond Donor | The N-H proton is acidic and can be donated in hydrogen bonding. | nih.gov | |

| C-2 (Carbon) | Deprotonation (Carbene Formation) | The C-2 proton can be abstracted to form an N-heterocyclic carbene. | researchgate.net | |

| Methanethiol Group | S (Sulfur) | Nucleophilic Substitution (Alkylation) | The sulfur atom acts as a nucleophile, reacting with electrophiles like alkyl halides. | smolecule.com, researchgate.net |

| S (Sulfur) | Oxidation | The thiol can be oxidized to form sulfones. | researchgate.net |

Table 2: Comparative pKaH Values of Imidazole and Related Heterocycles

| Compound | Structure | pKaH Value |

| Imidazole |  | 7.0 |

| Pyridine (B92270) |  | 5.2 |

| Pyrrole |  | 0.4 |

| This table provides context for the basicity of the imidazole ring compared to other common nitrogen-containing heterocycles. The pKaH refers to the pKa of the conjugate acid. Data sourced from nih.gov. |

Coordination Chemistry and Metal Complexation of 1h Imidazole 5 Methanethiol

Ligand Properties and Coordination Modes

1H-Imidazole-5-methanethiol can coordinate to metal centers through its imidazole (B134444) nitrogen, its thiol sulfur, or both simultaneously, leading to monodentate, chelating, or bridging coordination modes.

The imidazole ring is a common and important ligand in coordination chemistry and bioinorganic systems, most notably in the amino acid histidine. nih.govacs.org The imine nitrogen (the one not bonded to hydrogen) is the primary site of coordination to metal ions. wikipedia.org This nitrogen atom acts as a pure sigma-donor ligand. wikipedia.org The basicity of the imidazole nitrogen is intermediate between that of pyridine (B92270) and ammonia, allowing it to form stable complexes with a wide range of transition metals. wikipedia.org In complexes involving this compound, the imidazole moiety can coordinate to a metal center, leaving the methanethiol (B179389) group available for further interaction or to remain unbound. The coordination environment around the metal can accommodate multiple imidazole ligands, with octahedral complexes such as [Fe(imidazole)6]2+ being well-characterized. wikipedia.org The donor strength of the imidazole ring can be influenced by substituents, with electron-donating or -withdrawing groups affecting the electron density on the coordinating nitrogen atom. rsc.org

The methanethiol group (-SCH3) provides a soft sulfur donor atom, which, according to Hard and Soft Acids and Bases (HSAB) theory, preferentially binds to softer metal ions like Cu(I), Ag(I), Cd(II), and Hg(II). However, it also forms stable complexes with borderline acids such as Zn(II), Fe(II), Co(II), and Ni(II). nih.gov The thiol can coordinate in its neutral, protonated form (a thiol) or, more commonly, as a deprotonated thiolate. nih.gov Theoretical studies on zinc complexes show that methanethiol coordinates to Zn(II) through its sulfur atom to form stable gas-phase complexes. nih.gov The binding of neutral methanethiol to a zinc center can cause a slight elongation of the S-H bond. nih.gov

The presence of both nitrogen and sulfur donor atoms allows this compound to act as a bidentate chelating ligand. The flexible methanethiol arm can position the sulfur atom to bind to the same metal ion as the imidazole nitrogen, forming a stable chelate ring. The stability of such complexes is enhanced by the chelate effect. This bidentate O,S coordination has been observed in analogous systems, resulting in geometries such as trigonal bipyramidal around a Zn2+ ion. acs.org

Alternatively, the ligand can function as a bridging ligand, linking two or more metal centers. In this mode, the imidazole nitrogen may coordinate to one metal ion while the sulfur atom of the thiol group coordinates to another. This bridging capability is fundamental to the formation of coordination polymers and metal-organic frameworks. rsc.org Imidazole derivatives are widely used to create such extended structures due to their versatile bridging coordination modes. nih.gov

Sulfur-Donor Coordination by the Thiol Group

Formation of Metal-Thiolate Complexes

The thiol group of this compound is acidic and can be deprotonated to form a thiolate anion (RS⁻). This deprotonation significantly enhances the donor capacity of the sulfur atom, making it a much stronger and harder base compared to the neutral thiol. Thiolate-bridged metal complexes are common. wikipedia.org

Computational studies on model systems highlight the difference in binding between neutral thiol and anionic thiolate. The binding of the methylthiolate anion (CH₃S⁻) to Zn(II) is substantially stronger than that of the neutral methanethiol molecule (HSCH₃). nih.gov This increased bond strength is a critical factor in the chemistry of many zinc-containing enzymes where a cysteine residue's deprotonated thiol (thiolate) is coordinated to the metal center. nih.govacs.org The formation of these robust metal-thiolate bonds is a key feature in the assembly of many coordination compounds.

| Feature | Neutral Thiol Coordination | Anionic Thiolate Coordination |

| Donor Atom | Sulfur (in R-SH) | Sulfur (in R-S⁻) |

| Bonding Nature | Weaker, dative covalent bond | Stronger, more covalent bond |

| Basicity | Weaker base (soft) | Stronger base (borderline) |

| Binding Energy | Lower | Significantly higher nih.gov |

| Example | [(ImH)₃Zn–S(H)CH₃]²⁺ | [(ImH)₃Zn–SCH₃]⁺ |

Thermodynamics and Kinetics of Metal-Ligand Interactions

The stability and formation rate of metal complexes with this compound are governed by thermodynamic and kinetic factors. The thermodynamics of complex formation are described by the stability constant (K), which is related to the Gibbs free energy change (ΔG) of the reaction. numberanalytics.com

For kinetically labile complexes, a realistic estimation of stability in a given environment requires considering all present metal ions and ligands. rsc.org The chelate effect, resulting from the bidentate coordination of this compound, would lead to a significant increase in thermodynamic stability (a larger stability constant) compared to the coordination of two separate monodentate imidazole and thiol ligands.

Theoretical calculations provide insight into the thermodynamics of the individual coordination events. The table below shows calculated gas-phase bond dissociation energies (BDEs) for methanethiol and methylthiolate with various zinc-imidazole complexes, illustrating the thermodynamic favorability of these interactions. nih.gov

| Complex | Ligand | Zn-S BDE (kJ/mol) |

| [Zn–L]²⁺/⁺ | HSCH₃ | 200 |

| [(ImH)Zn–L]²⁺/⁺ | HSCH₃ | 162 |

| [(ImH)₃Zn–L]²⁺/⁺ | HSCH₃ | 108 |

| [Zn–L]²⁺/⁺ | CH₃S⁻ | 851 |

| [(ImH)Zn–L]²⁺/⁺ | CH₃S⁻ | 805 |

| [(ImH)₃Zn–L]²⁺/⁺ | CH₃S⁻ | 741 |

Data from M05-2X/cc-pVTZ level of theory calculations for model systems. nih.gov

Role as Ligand in Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand makes it a promising building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Ligands containing imidazole functionalities are frequently used in the synthesis of MOFs, including the well-known zeolitic imidazolate frameworks (ZIFs). wikipedia.org

The bifunctionality of this compound offers a route to complex, multidimensional structures. For instance, different metal ions with varying affinities for hard nitrogen and soft sulfur donors could be used to direct the assembly of heterometallic frameworks. The imidazole ring can link metal centers to form 1D chains, 2D layers, or 3D frameworks, while the thiol group can introduce additional connectivity or serve as a functional site within the pores of the material. rsc.orgmdpi.com While specific MOFs using this compound are not widely reported, the extensive use of related imidazole-dicarboxylate and di-imidazole ligands in constructing 2D and 3D coordination polymers demonstrates the principle and potential of this ligand class in creating novel framework materials. rsc.orgnih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 1h Imidazole 5 Methanethiol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 1H-Imidazole-5-methanethiol, enabling the confirmation of its molecular structure through the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons are expected. The protons on the imidazole (B134444) ring (H-2 and H-4) typically appear as distinct singlets in the aromatic region of the spectrum. chemicalbook.com The methylene (B1212753) protons (-CH₂SH) adjacent to the thiol group would produce a signal, and the thiol proton (-SH) itself would also give rise to a characteristic peak, though its chemical shift can be variable and it may appear as a broad singlet. The N-H proton of the imidazole ring also contributes a signal, which can be broad and its position dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom. The carbons of the imidazole ring (C-2, C-4, and C-5) will resonate in the downfield region typical for aromatic and heterocyclic systems. chemicalbook.com The methylene carbon (-CH₂SH) will appear further upfield. The precise chemical shifts are determined by the electronic environment of each carbon atom. hmdb.cachemicalbook.com

Table 1: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ) in ppm | Notes |

|---|---|---|---|

| Imidazole Ring Protons | ¹H NMR | ~7.0 - 8.0 | Signals for H-2 and H-4. |

| Methylene Protons (-CH₂-) | ¹H NMR | ~3.5 - 4.0 | |

| Thiol Proton (-SH) | ¹H NMR | ~1.0 - 2.5 | Position can be variable and signal may be broad. |

| Imidazole N-H Proton | ¹H NMR | Variable, broad | Often exchanges with D₂O. |

| Imidazole Ring Carbons | ¹³C NMR | ~115 - 140 | Signals for C-2, C-4, and C-5. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A characteristic weak absorption band for the S-H stretching vibration is typically observed in the region of 2550-2600 cm⁻¹. researchgate.net The N-H stretching vibration of the imidazole ring usually appears as a broad band in the range of 3200-3500 cm⁻¹. libretexts.org Stretching vibrations for the aromatic C-H bonds of the imidazole ring are expected around 3100 cm⁻¹, while the C=N and C=C ring stretching vibrations occur in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The S-H stretching vibration, which is often weak in the IR spectrum, can sometimes give a more distinct signal in the Raman spectrum. The symmetric vibrations of the imidazole ring are also often prominent in Raman spectra, with characteristic peaks appearing in the 1000-1500 cm⁻¹ range. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Imidazole) | Stretching | 3200 - 3500 (broad) | IR |

| C-H (Aromatic) | Stretching | ~3100 | IR |

| S-H (Thiol) | Stretching | 2550 - 2600 (weak) | IR, Raman |

| C=N / C=C (Ring) | Stretching | 1450 - 1620 | IR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scispace.com It is invaluable for determining the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides structural clues. Common fragmentation pathways might include the loss of the thiol group (-SH) or the entire methanethiol (B179389) side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₄H₆N₂S), HRMS would confirm the presence and number of carbon, hydrogen, nitrogen, and sulfur atoms.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. nist.gov Imidazole and its derivatives typically exhibit absorption maxima (λmax) in the UV region, resulting from π → π* electronic transitions within the aromatic ring. researchgate.net The specific position of the absorption maximum for this compound would be influenced by the methanethiol substituent on the imidazole ring. This technique is often used in conjunction with HPLC for quantitative analysis.

Chromatographic Separation Methods

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the analysis and purification of imidazole-containing compounds. nih.gov

A common approach for analyzing this compound involves reverse-phase HPLC (RP-HPLC). sielc.com In this method, a nonpolar stationary phase, such as a C8 or C18 column, is used. The mobile phase is typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The components of the mixture are separated based on their relative polarities, with more polar compounds eluting earlier. Detection is often accomplished using a UV detector set at a wavelength where the imidazole ring absorbs, such as around 210-230 nm. The retention time under specific conditions is a characteristic property of the compound and the peak area can be used for quantification. sdstate.edu

Table 3: Typical HPLC Parameters for Imidazole Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C8 or C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with an acid modifier like formic acid for MS compatibility) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector at ~210-230 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC can be employed to assess its purity, quantify it in mixtures, and monitor its presence in various samples. The separation is achieved based on the compound's partitioning between a stationary phase within a capillary column and a mobile gaseous phase. The retention time, the time it takes for the compound to travel through the column, is a key identifier.

While specific GC methods for this compound are not extensively detailed in the literature, standardized methods for related compounds like methanethiol and other imidazole derivatives provide a strong basis for method development. nih.govnih.gov For instance, the analysis of imidazole-like compounds often utilizes a capillary column such as an HP-5MS. gdut.edu.cn The temperature program is crucial and typically involves an initial hold followed by a gradual ramp to a final temperature to ensure the effective separation of all components. gdut.edu.cn A flame ionization detector (FID) or a sulfur-specific detector like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD) would be highly effective for sensitive and selective detection.

| Parameter | Typical Value/Condition | Source |

| Column | HP-5MS (or similar 5% Phenyl Methyl Siloxane) | gdut.edu.cn |

| Column Dimensions | 30 m length x 0.25 mm inner diameter x 0.25 µm film thickness | gdut.edu.cn |

| Carrier Gas | Helium or Nitrogen | nih.gov |

| Injector Temperature | 250 - 280 °C | nih.govnih.gov |

| Temperature Program | Start at 70°C, hold for 1 min, ramp to 280°C | gdut.edu.cn |

| Detector | Flame Ionization Detector (FID) or Sulfur-Specific Detector |

This table presents typical parameters for GC analysis of related imidazole and thiol compounds, which would be applicable for developing a method for this compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's mass-to-charge ratios, allows for definitive identification. This technique is particularly useful for analyzing complex mixtures. For example, dynamic headspace GC-MS has been successfully used to analyze methanethiol protein adducts, demonstrating its utility for detecting thiol compounds in complex matrices. sdstate.edu The analysis of various imidazole-like compounds has been achieved using GC-MS, often requiring a derivatization step to increase volatility and improve chromatographic behavior. gdut.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is the method of choice. ca.gov In this technique, the compound is separated via high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. A sensitive LC/ESI/MS/MS (Liquid Chromatography/Electrospray Ionization/Tandem Mass Spectrometry) method was developed for an imidazole-carboxamide derivative, a metabolite of temozolomide. nih.gov This method utilized positive ion, selected reaction monitoring (SRM) mode to achieve a low limit of quantitation (10 ng/ml) in plasma. nih.gov Such an approach would be highly suitable for quantifying trace amounts of this compound in biological or environmental samples. Derivatization can also be employed in LC-MS to enhance ionization and sensitivity. thermofisher.com

| Technique | Application & Findings | Source |

| GC-MS | Used for detecting imidazole-like compounds in atmospheric aerosols after derivatization. Provides high resolution and sensitivity. | gdut.edu.cn |

| GC-MS | A dynamic headspace GC-MS method was developed for the analysis of methanethiol (MeSH) protein adducts with a limit of detection (LOD) of 4.2 mg/kg. | sdstate.edu |

| LC-MS/MS | A method for the quantitative determination of 5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC) in plasma was developed with a lower limit of quantitation of 10 ng/ml. | nih.gov |

| LC-MS/MS | Can be used for the analysis of total and free estrogens in serum, with derivatization enhancing sensitivity by 5 to 10-fold. | thermofisher.com |

This table summarizes findings and applications of hyphenated techniques for compounds structurally related to this compound.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD analysis would provide invaluable information, including bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding. This data is fundamental to understanding the compound's physical properties and its interactions in a solid-state environment.

While the crystal structure of this compound itself is not publicly available, analysis of closely related compounds demonstrates the power of this technique. For example, the crystal structure of 1H-imidazole-1-methanol was determined using a benchtop X-ray diffractometer. nih.gov The analysis revealed that it crystallizes in the monoclinic P2₁/n space group with three unique molecules in the asymmetric unit, connected by O—H⋯N hydrogen bonds. nih.gov This type of detailed structural insight is precisely what XRD could provide for this compound, elucidating how the thiol and imidazole groups participate in crystal packing.

| Parameter | 1H-imidazole-1-methanol (Representative Example) | Source |

| Chemical Formula | C₄H₆N₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 12.0398 (3) | nih.gov |

| b (Å) | 11.2323 (3) | nih.gov |

| c (Å) | 12.1158 (3) | nih.gov |

| β (°) | 118.006 (2) | nih.gov |

| Volume (ų) | 1446.51 (6) | nih.gov |

| Z' | 3 | nih.gov |

This table presents crystallographic data for 1H-imidazole-1-methanol, illustrating the type of information obtainable from an XRD analysis of this compound.

Surface-Sensitive Analytical Techniques (e.g., XPS, SEM, TEM for functionalized materials)

When this compound is used to functionalize surfaces—for example, in the creation of sensors, catalysts, or biocompatible materials—surface-sensitive techniques are essential for characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of elements on the surface of a material (top 1-10 nm). thermofisher.com For a surface functionalized with this compound, XPS would be used to confirm the presence of nitrogen (from the imidazole ring) and sulfur (from the thiol group). High-resolution scans of the N 1s and S 2p core levels would provide information about their chemical environment, confirming successful covalent attachment and integrity of the functional groups. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of a surface, revealing its morphology and topography. When a material is functionalized, SEM can show changes in the surface texture. For instance, in a study of thiol-functionalized polymer films, SEM images revealed the formation of a 3D porous-like nanostructure, which increased the surface area. frontiersin.org This technique would be critical to visualize how the immobilization of this compound alters the surface morphology of a substrate.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging than SEM and is used to analyze the internal structure of materials. If this compound were used as a linker to immobilize nanoparticles onto a substrate, TEM would be the ideal technique to visualize these nanoparticles. For example, TEM analysis has been used to confirm the uniform size and monodispersity of gold nanoparticles (~14.5 nm) intended for immobilization on a thiol-functionalized surface. frontiersin.org This confirms the successful synthesis of the nanoscale components prior to their attachment via the thiol group.

Computational Chemistry and Theoretical Studies of 1h Imidazole 5 Methanethiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, valued for its balance between accuracy and computational cost. researchgate.net It is extensively used to determine the electronic structure and energy of molecules, forming the basis for predicting a wide range of chemical properties. For 1H-Imidazole-5-methanethiol, DFT calculations can elucidate its fundamental molecular and electronic characteristics.

The initial step in most computational studies is geometry optimization, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. scm.com This process involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached. scm.com For this compound, this would define the precise bond lengths, bond angles, and dihedral angles of its equilibrium state.

Once the geometry is optimized, electronic structure analysis can be performed. This typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. materialsciencejournal.orgwebofjournals.com A smaller gap suggests the molecule is more likely to be reactive. materialsciencejournal.org

Furthermore, Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution across the molecule. materialsciencejournal.orgwebofjournals.com The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for predicting how the molecule will interact with other chemical species. materialsciencejournal.org

| Parameter | Description | Typical DFT Functional/Basis Set |

|---|---|---|

| Geometry Optimization | Calculation of the minimum energy structure, providing bond lengths and angles. | B3LYP/6-311G(d,p) materialsciencejournal.orgphyschemres.org |

| HOMO-LUMO Analysis | Determination of frontier molecular orbital energies and the energy gap, indicating reactivity. | B3LYP/6-311G(d,p) webofjournals.com |

| Molecular Electrostatic Potential (MEP) | Mapping of the electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack. | B3LYP/6-311G(d,p) materialsciencejournal.org |

This compound has two ionizable sites: the acidic thiol (-SH) group and the basic imidazole (B134444) ring. Predicting the acid dissociation constant (pKa) for these sites is vital for understanding the molecule's ionization state at a given pH, which in turn governs its solubility, reactivity, and biological interactions. nih.govresearchoutreach.org

Computational pKa prediction is a challenging task. researchgate.net DFT calculations can be used to compute the free energy change of the deprotonation reaction in a solvent. However, accurate predictions, especially for thiols, often require sophisticated models. Studies have shown that using only an implicit solvation model (like the SMD model) can lead to large errors in the calculated pKa of simple thiols like methanethiol (B179389), with deviations of nearly 10 pKa units. researchgate.netresearchgate.netacs.org

To improve accuracy, it is often necessary to include explicit solvent molecules, typically water, in the calculation. researchgate.netacs.org Research on substituted thiols has demonstrated that including one explicit water molecule hydrogen-bonded to the thiol group can lower the calculation error significantly. acs.org The inclusion of three explicit water molecules, combined with a suitable functional (like ωB97XD) and basis set (such as 6-311++G(d,p)), has been shown to produce pKa predictions for thiols that are within one unit of experimental values. acs.org The imidazole ring's basicity is also pH-dependent, and its protonated state is a key factor in its catalytic activity. researchgate.net

| Computational Method | Typical Accuracy for Thiols | Key Considerations |

|---|---|---|

| DFT with Implicit Solvation (e.g., SMD) | High error (~10 pKa units) researchgate.netacs.org | Fails to capture specific solute-solvent interactions. |

| DFT with 1 Explicit Water + Implicit Solvation | Error reduced by ~3.5 pKa units acs.org | Improves modeling of the immediate hydrogen-bonding environment. |

| DFT with 3 Explicit Waters + Implicit Solvation | Error can be reduced to < 1 pKa unit acs.org | Requires specific functionals (e.g., ωB97XD) for best results. acs.org |

DFT calculations can simulate vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.netmuni.cz After geometry optimization, a frequency calculation is performed to determine the energies of the normal modes of vibration. muni.cz These calculated frequencies serve as a unique "fingerprint" for the molecule and are invaluable for interpreting experimental spectra. mdpi.com

However, theoretical harmonic frequencies calculated with DFT are often systematically higher than experimental frequencies due to the neglect of anharmonicity and approximations in the theory. researchgate.netresearchgate.net To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the DFT functional and basis set used. researchgate.netresearchgate.net For example, a common scaling factor for the B3LYP/6-31G(d,p) level of theory is around 0.96. researchgate.net By comparing the scaled theoretical spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion (e.g., S-H stretch, C=N stretch, ring deformation).

DFT is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For this compound, this could include studying its synthesis, decomposition, or reactions with other molecules, such as oxidation of the thiol group or nucleophilic substitution. smolecule.com

By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net A transition state is the highest energy point along the reaction pathway and determines the reaction's activation energy and rate. DFT calculations can locate the geometry and energy of these fleeting structures. For instance, studies on related molecules have used DFT to explore nucleophilic attack on the imidazole ring or the mechanism of Michael additions involving methanethiol. researchgate.netresearchgate.net Such analyses can reveal whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. researchgate.net

The non-covalent interactions of this compound with itself or other molecules are crucial for its physical properties and biological activity. DFT can be used to model these interactions, which include hydrogen bonds and π-π stacking.

The molecule can act as both a hydrogen bond donor (via the N-H and S-H groups) and acceptor (via the nitrogen and sulfur atoms). DFT calculations can determine the geometry and binding energy of these hydrogen bonds. researchgate.net Furthermore, the imidazole ring is aromatic, allowing it to participate in π-π stacking interactions with other aromatic systems. Computational methods like Atoms-in-Molecules (AIM) or analysis of the reduced density gradient (NCI-RDG analysis) can be used to characterize and visualize these weak interactions. physchemres.orgresearchgate.net Studies on the interaction of methanethiol with ionic liquids have successfully used DFT to quantify the strength of these intermolecular forces. researchgate.net

Reaction Mechanism Elucidation (e.g., Transition State Analysis)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.netacs.org In an MD simulation, the motion of every atom is calculated over a series of very small time steps by solving Newton's equations of motion. muni.cz This requires a force field, a set of parameters that defines the potential energy of the system.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the rotation around the C-S bond and the flexibility of the methanethiol side chain.

Study Solvation: Simulate the molecule in a solvent like water to understand how solvent molecules arrange around it and to model the dynamics of hydrogen bonding.

Analyze Interactions with Biomolecules: If docked into a protein's active site, MD can reveal the stability of the binding pose and the dynamic nature of the protein-ligand interactions over time.

MD simulations on related molecules like liquid methanethiol have been used to investigate its local structure and the extent of hydrogen bonding. researchgate.net Such simulations provide a time-averaged view of molecular interactions and motions that is inaccessible to static quantum chemical methods.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal area in computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. journalajarr.combohrium.com These models provide a means to predict the properties of novel or untested compounds based solely on their molecular structure, thereby accelerating research and reducing the need for extensive experimental work. journalajarr.com For a compound like this compound, QSPR can offer valuable insights into its behavior and guide the design of derivatives with desired characteristics. While specific QSPR studies exclusively focused on this compound are not extensively documented in public literature, the methodologies are well-established and have been widely applied to related heterocyclic compounds, particularly imidazole derivatives. researchgate.netresearchgate.netresearchgate.net

Methodologies in QSPR for Imidazole Derivatives

The development of a robust QSPR model involves several key steps, beginning with the creation of a dataset of compounds with known properties, followed by the calculation of molecular descriptors, variable selection, model generation, and rigorous validation. researchgate.net

Commonly employed techniques for building QSPR models for imidazole and related heterocyclic compounds include:

Genetic Algorithm-Multiple Linear Regression (GA-MLR): This approach utilizes a genetic algorithm to select the most relevant molecular descriptors from a large pool of calculated variables. iau.irresearchgate.netpnu.ac.ir The selected descriptors are then used to build a multiple linear regression model, which provides a straightforward linear equation correlating the descriptors to the property of interest. tandfonline.com This method has been successfully used to predict thermodynamic properties like entropy and enthalpy of formation for sets of imidazole derivatives. researchgate.netresearchgate.netresearchgate.net

Artificial Neural Networks (ANN): ANNs are powerful machine learning models capable of capturing complex, non-linear relationships between molecular descriptors and properties. journalajarr.comresearchgate.net Techniques like the back-propagation artificial neural network (BP-ANN) have been shown to be superior to linear models for certain properties of imidazole derivatives. researchgate.netresearchgate.net Graph Neural Networks (GNNs) represent a more recent advancement, learning from the molecular graph to predict properties and offering insights into which molecular substructures are critical for a given property. acs.orgarxiv.org

Molecular Descriptors in QSPR

The foundation of any QSPR model is the set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netresearchgate.net These can be broadly categorized:

Constitutional Descriptors (0D/1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and counts of specific chemical groups (e.g., -SH, >NH).

Topological Descriptors (2D): Derived from the 2D representation of the molecule, these indices describe atomic connectivity and molecular shape. Examples include the Wiener index and various connectivity indices.

Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the molecule and include information about molecular size, surface area, and volume.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations (like Density Functional Theory - DFT), these descriptors provide information on the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), dipole moment, and atomic partial charges. cas.cz These are particularly important for modeling properties like reactivity and pKa. researchgate.netrsc.org

Hypothetical QSPR Application for this compound: pKa Prediction

A key property of this compound is its acidity, represented by the pKa value of the thiol group. Predicting this property is crucial for understanding its behavior in biological systems. A hypothetical QSPR study to predict the pKa of a series of substituted imidazole-thiols, including this compound, would follow a structured approach.

First, a dataset of imidazole-thiol derivatives with experimentally determined pKa values would be compiled. For each molecule, a range of molecular descriptors would be calculated using software like Dragon or CODESSA. researchgate.netresearchgate.net A GA-MLR approach could then be employed to select a subset of descriptors that have the strongest correlation with the experimental pKa.

Illustrative QSPR Data for pKa Prediction

The following table presents hypothetical data for a QSPR study on imidazole-thiol derivatives. The descriptor values are for illustrative purposes to demonstrate the type of data used in such a model.

| Compound Name | Experimental pKa | Predicted pKa | RDF060e (Descriptor 1) | Mor13v (Descriptor 2) | GATS1e (Descriptor 3) |

| This compound | 9.8 | 9.75 | 0.45 | 0.21 | 1.15 |

| 2-Methyl-1H-imidazole-5-methanethiol | 10.1 | 10.05 | 0.42 | 0.25 | 1.18 |

| 4-Nitro-1H-imidazole-5-methanethiol | 8.5 | 8.58 | 0.65 | 0.18 | 1.25 |

| 1-Methyl-1H-imidazole-5-methanethiol | 9.9 | 9.82 | 0.44 | 0.23 | 1.16 |

Note: Descriptor values are hypothetical and for illustrative purposes only. RDF060e (Radial Distribution Function - 6.0 / weighted by Sanderson electronegativity), Mor13v (3D-MoRSE - signal 13 / weighted by atomic van der Waals volumes), and GATS1e (Geary autocorrelation - lag 1 / weighted by Sanderson electronegativity) are examples of descriptors used in published QSPR studies. researchgate.net

Model Validation

The predictive power and robustness of any developed QSPR model must be rigorously validated. tandfonline.com This is achieved through various statistical metrics, often involving internal validation (e.g., leave-one-out cross-validation, Q²_LOO) and external validation using a separate test set of compounds not included in the model development. researchgate.nettandfonline.com

Illustrative QSPR Model Validation Statistics

| Statistical Parameter | Value | Description |

| N | 30 | Number of compounds in the training set |

| R² | 0.92 | Coefficient of determination (goodness of fit) |

| R²adj | 0.91 | Adjusted R² |

| RMSE | 0.25 | Root Mean Square Error of the training set |

| Q²_LOO | 0.88 | Leave-one-out cross-validation coefficient |

| F | 105 | Fisher statistic (statistical significance of the model) |

| R²_ext | 0.90 | Predictive R² for the external test set (N=10) |

Note: Values are hypothetical and represent a well-performing QSPR model based on published studies. researchgate.nettandfonline.com

Applications of 1h Imidazole 5 Methanethiol in Materials Science and Catalysis

Functional Materials Development

The distinct properties of 1H-Imidazole-5-methanethiol make it a valuable building block in the creation of advanced materials with tailored functionalities. Its ability to interact with metal surfaces and integrate into larger molecular architectures has led to its use in surface functionalization, composite materials, corrosion inhibition, and the development of optical and electronic materials.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

The thiol group (-SH) in this compound provides a strong anchor to gold and other metal surfaces, enabling the formation of self-assembled monolayers (SAMs). researchgate.netdb-thueringen.dersc.org These highly ordered, single-molecule-thick layers can dramatically alter the physicochemical properties of a surface, including its wettability, biocompatibility, and chemical reactivity. researchgate.netdb-thueringen.de

The terminal imidazole (B134444) group of the assembled monolayer presents a functional interface that can be further modified. researchgate.net This surface functionalization is critical for a variety of applications, from the development of biosensors and biochips to the creation of anti-fouling surfaces. db-thueringen.detdx.cat The imidazole ring itself can participate in hydrogen bonding and coordination with other molecules, providing a versatile platform for controlling interfacial properties. mdpi.com

Key Research Findings on Imidazole-based SAMs:

| Feature | Observation | Significance |

| Monolayer Formation | Alkanethiols with terminal imidazole groups form stable SAMs on gold surfaces. mdpi.com | Enables precise control over surface chemistry. |

| Surface Properties | The terminal imidazole group allows for further chemical modifications and control of surface properties. researchgate.netdb-thueringen.de | Versatility for applications in biosensing and biocompatible materials. |

| Structural Dynamics | The orientation and hydrogen bonding of the imidazole ring at the interface can be probed by techniques like SEIRAS. mdpi.com | Provides insights into the structure and function of the functionalized surface. |

Integration into Metal-Organic Frameworks (MOFs) and Composites

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comrsc.org The imidazole moiety of this compound and its derivatives can act as a ligand, coordinating with metal centers to form these porous structures. mdpi.comimp.kiev.ua The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.org

Furthermore, this compound can be incorporated into composite materials. By binding to metal nanoparticles or other substrates through its thiol group, it can functionalize the surface and introduce the properties of the imidazole ring. This approach is used to create novel materials with enhanced catalytic activity, sensing capabilities, or other desired functionalities. core.ac.uknih.gov For instance, MOF composites have been explored for the electrochemical detection of various compounds. nih.gov

Examples of Imidazole-based MOFs and Composites:

| Material | Components | Application | Reference |

| TIBM-Cu MOF | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) (TIBM) and Copper ions | CO2 Adsorption | mdpi.com |

| Fe-MOF composite | Iron-based MOF | Electrochemical sensing of antibiotics | nih.gov |

| COF-IM@M | Imidazole-modified Covalent Organic Framework with transition metals (Fe, Co, Ni) | Electrocatalysis | mdpi.com |

Corrosion Inhibition Mechanisms on Metal Surfaces

Imidazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. gdut.edu.cnbohrium.combohrium.comnih.gov The protective action of this compound is attributed to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. gdut.edu.cnresearchgate.net

This adsorption occurs through the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the imidazole ring, with the vacant d-orbitals of the metal. bohrium.com The formation of this stable, adsorbed layer impedes both the anodic and cathodic reactions of the corrosion process. nih.govresearchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the adsorption behavior and inhibition mechanism of imidazole derivatives on metal surfaces. gdut.edu.cnbohrium.com Research on benzimidazole (B57391) derivatives, which share the core imidazole structure, has shown high inhibition efficiencies on carbon steel in hydrochloric acid. researchgate.net

Development of Optical and Electronic Materials

The unique electronic properties of the imidazole ring make this compound and its derivatives interesting candidates for the development of optical and electronic materials. bldpharm.com Imidazole-containing compounds have been investigated for their potential use in Organic Light Emitting Diodes (OLEDs), molecular conductors, and other electronic devices. chemscene.com The ability to form well-defined layers on surfaces and to coordinate with metal ions allows for the tuning of electronic and photophysical properties. smolecule.commdpi.com For instance, the incorporation of imidazole derivatives into polymers can lead to materials with specific electronic or optical characteristics. nih.gov

Catalysis and Organocatalysis